molecular formula C13H24N2O B6112590 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol

2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol

Cat. No.: B6112590
M. Wt: 224.34 g/mol
InChI Key: BCWGEKPTACQDPB-UHFFFAOYSA-N
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Description

2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane moiety fused with a piperazine ring and an ethanol group. The presence of these distinct structural elements makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bicyclo[221]heptanyl)piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the bicyclo[221]heptane core One common method is the Diels-Alder reaction, which forms the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The piperazine ring allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the piperazine ring.

Scientific Research Applications

2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the functional groups attached.

    Piperazine derivatives: Compounds with a piperazine ring but different substituents.

    Ethanolamines: Compounds with an ethanol group attached to different core structures.

Uniqueness

2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol is unique due to the combination of its bicyclic structure, piperazine ring, and ethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-8-7-14-3-5-15(6-4-14)13-10-11-1-2-12(13)9-11/h11-13,16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWGEKPTACQDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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